methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound with the molecular formula C15H16O6 and a molecular weight of 292.28 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of 5,7-dimethoxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF) . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Known for its diverse biological activities.
7-ethoxy-4-methylcoumarin: Another chromen-2-one derivative with similar properties.
6,7-dimethoxy-2H-chromen-2-one: Shares structural similarities and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its dual methoxy groups and the presence of a methyl ester moiety contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-10(7-13(16)20-4)15(17)21-12-6-9(18-2)5-11(19-3)14(8)12/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBRXPAGBZMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.